molecular formula C8H7N5O2 B2395092 Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate CAS No. 1494914-07-6

Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2395092
CAS No.: 1494914-07-6
M. Wt: 205.177
InChI Key: NBCLKNNSTJKNTM-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate (C₈H₇N₅O₂) is a fused heterocyclic compound comprising a pyrimidine ring covalently linked to a 1H-1,2,4-triazole moiety via a methyl ester functional group. The molecular architecture includes:

  • Pyrimidine ring : A six-membered aromatic system with two nitrogen atoms at positions 1 and 3.
  • 1,2,4-Triazole core : A five-membered ring containing three nitrogen atoms, with a methyl ester substituent at position 3.
  • Inter-ring connectivity : The pyrimidine ring is attached to the triazole via a single bond at position 2 of the pyrimidine and position 1 of the triazole.

While specific crystallographic data for this compound are not reported, structurally analogous triazole-pyrimidine hybrids exhibit planar molecular geometries with inter-ring torsion angles near 0°, enabling conjugation between the heterocycles. Hydrogen bonding and π-π stacking interactions are critical in stabilizing crystal lattices, as observed in related systems.

Table 1: Key Bond Lengths in Triazole-Pyrimidine Hybrids

Bond Type Length (Å) Source
C-N (Triazole) 1.31–1.36
C-C (Pyrimidine) 1.36–1.38
C-O (Ester) 1.35–1.40

Tautomeric Forms and Resonance Stabilization

The 1H-1,2,4-triazole core exists predominantly in its 1H-tautomer due to resonance stabilization. This form minimizes steric strain and maximizes delocalization of π-electrons across the triazole ring. The pyrimidine substituent further enhances aromatic stability through conjugation, though steric hindrance between the pyrimidine and triazole rings may slightly distort planarity.

Key resonance contributors :

  • Triazole ring : Delocalization across N1, N2, and N4 atoms stabilizes the 1H-tautomer.
  • Pyrimidine ring : Electrophilic aromatic substitution is disfavored due to electron-withdrawing effects of the triazole and ester groups.

Comparative Analysis with Related Triazole-Pyrimidine Hybrids

This compound differs from other hybrids in its ester functionality and pyrimidine attachment site:

Table 2: Comparative Structural Features

Feature This Compound Triazole-Pyrimidine Hybrids (e.g., )
Ester Substituent Methyl Ethyl, benzyl, or hydrogen
Pyrimidine Position 2-Position 4- or 5-Position
Triazole Tautomer 1H-Triazole 4H-Triazole or 1,2,3-Triazole
Biological Activity Not reported Anticancer, antiviral, anti-inflammatory

The methyl ester group reduces steric bulk compared to bulkier substituents (e.g., benzyl), potentially altering solubility and reactivity.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted NMR data (based on analogous systems):

¹H NMR (DMSO-d₆, δ ppm) :

Proton Environment δ (ppm) Multiplicity
Methyl ester (COOCH₃) 3.8–4.1 Singlet
Pyrimidine H-4/H-6 8.3–8.6 Doublet
Pyrimidine H-5 7.2–7.5 Singlet
Triazole ring protons 7.8–8.1 Broad

¹³C NMR (DMSO-d₆, δ ppm) :

Carbon Type δ (ppm)
Carbonyl (C=O) 165–170
Pyrimidine C-2 155–160
Triazole C-3 145–150
Methyl ester (OCH₃) 50–55
Infrared (IR) Vibrational Mode Correlations
Functional Group Wavenumber (cm⁻¹) Assignment
C=O (ester) 1740–1750 Stretching
C-O (ester) 1220–1250 Stretching
C=N (pyrimidine) 1600–1650 Stretching
C-H (aromatic) 3100–3150 Stretching

IR spectra would confirm the absence of N-H stretches (due to 1H-tautomer) and presence of strong carbonyl absorption.

Mass Spectrometric Fragmentation Patterns
Observed Ion (m/z) Fragmentation Pathway
205.06 (M⁺) Molecular ion
145.05 (M⁺-COOCH₃) Loss of methyl ester
108.04 (C₅H₄N₃⁺) Pyrimidine-triazole cleavage

Properties

IUPAC Name

methyl 1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-15-7(14)6-11-5-13(12-6)8-9-3-2-4-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLKNNSTJKNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Precursors

  • Methyl 1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5)
  • 2-Halopyrimidines (typically 2-chloropyrimidine or 2-bromopyrimidine)
  • Various bases (potassium carbonate, cesium carbonate, etc.)
  • Copper catalysts for N-arylation reactions

Methyl 1H-1,2,4-triazole-3-carboxylate serves as the foundational building block, which can be synthesized through various methods as outlined in the following section.

Synthesis of Methyl 1H-1,2,4-Triazole-3-Carboxylate

Before approaching the N-arylation step, it is essential to prepare the methyl 1H-1,2,4-triazole-3-carboxylate intermediate. Several methods have been reported in the literature:

Thiosemicarbazide Method

This approach utilizes thiosemicarbazide as a key nitrogen source and represents one of the most efficient pathways:

Reaction Scheme:

  • Thiosemicarbazide reacts with oxalic acid in water at 60-80°C
  • Addition of sodium hydroxide induces cyclization
  • Treatment with nitric acid removes the mercapto group
  • Esterification with methanol under acid catalysis yields methyl 1H-1,2,4-triazole-3-carboxylate

Reaction Conditions:

  • Temperature: 60-80°C for condensation, 80°C for mercapto group removal
  • Solvent: Water for initial steps, methanol for esterification
  • Yield: 58% overall yield

This method avoids hazardous diazotization steps, making it safer for scale-up and industrial applications.

Diazotization Method

The traditional approach involves:

  • Reaction of guanidine aminocarbonate with oxalic acid
  • Formation of 5-aminotriazole-3-carboxylic acid
  • Esterification to form the methyl ester
  • Deamination via diazonium salt formation

While historically common, this method presents significant safety concerns due to the explosive nature of the diazonium intermediates.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Safety Considerations Scale-up Potential
Thiosemicarbazide Thiosemicarbazide, Oxalic acid 60-80°C, water/methanol 58 High Excellent
Diazotization Guanidine aminocarbonate, Oxalic acid Variable 45-50 Low (explosion risk) Poor

N-Arylation with Pyrimidin-2-yl Group

The key transformation in synthesizing this compound involves the N-arylation of methyl 1H-1,2,4-triazole-3-carboxylate with an appropriate pyrimidine derivative.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation represents the most efficient approach for introducing the pyrimidin-2-yl group at the N-1 position of the triazole:

Reaction Components:

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • 2-Halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine)
  • Copper catalyst (Cu₂O or CuI)
  • Base (Cs₂CO₃)
  • N-ligand (often N,N'-dimethylethylenediamine or similar)
  • Solvent (DMF or acetonitrile)

Typical Reaction Conditions:

  • Temperature: 80-100°C
  • Reaction time: 24-48 hours
  • Catalyst loading: 5-10 mol%

Expected Yield Range: 55-75%

Optimized Reaction Conditions

The efficiency of the copper-catalyzed N-arylation can be significantly improved through optimization of reaction parameters:

  • Choice of catalyst: Cu₂O has been shown to provide superior results compared to other copper sources
  • Base selection: Cs₂CO₃ typically outperforms K₂CO₃ and other bases
  • Ligand optimization: N,N'-dimethylethylenediamine or specialized ligands like N-ligand-B enhance reaction rates
  • Solvent effects: DMF generally provides better solubility and yields than acetonitrile for triazole substrates

Optimized conditions can increase yields to 70-80% while reducing reaction times.

Alternative N-Arylation Methods

While copper catalysis dominates the literature, alternative approaches have been investigated:

Palladium-Catalyzed Coupling:

  • Lower yields generally observed
  • Higher catalyst costs
  • Potential for regioselectivity issues

Direct Nucleophilic Substitution:

  • Requires strongly activated halopyrimidines
  • Harsh conditions (high temperatures, strong bases)
  • Generally lower yields with complex purification

Alternative Synthetic Approaches

Several alternative approaches can be considered for synthesizing this compound:

Reverse Construction Approach

This strategy involves building the triazole ring with the pyrimidine already attached:

  • Formation of a suitable hydrazide derivative of 2-aminopyrimidine
  • Cyclization with appropriate one-carbon synthons
  • Esterification of the resulting carboxylic acid

While theoretically possible, this approach often suffers from regioselectivity issues and lower overall yields.

Protection-Deprotection Strategy

For substrates with challenging reactivity:

  • Protection of reactive sites on the triazole
  • N-arylation under modified conditions
  • Selective deprotection
  • Esterification if required

This approach can be particularly useful when direct methods fail but adds additional synthetic steps.

Characterization and Analysis

Physical Properties

This compound typically appears as a white to off-white crystalline solid with the following properties:

  • Melting point: 196-200°C (expected range)
  • Solubility: Moderate solubility in polar organic solvents (methanol, acetonitrile, DMF)
  • Stability: Generally stable under ambient conditions

Spectroscopic Identification

¹H NMR Spectroscopy (expected signals, CDCl₃):

  • Triazole C-H: singlet at approximately δ 8.70-8.90 ppm
  • Pyrimidine aromatic protons: complex pattern between δ 7.20-9.00 ppm
  • Methyl ester: singlet at approximately δ 3.90-4.00 ppm

¹³C NMR Spectroscopy (expected signals):

  • Carbonyl carbon: approximately δ 160-162 ppm
  • Triazole carbons: approximately δ 140-160 ppm
  • Pyrimidine carbons: approximately δ 115-160 ppm
  • Methyl carbon: approximately δ 52-54 ppm

IR Spectroscopy (key bands):

  • C=O stretching: ~1700-1730 cm⁻¹
  • C=N stretching: ~1600-1650 cm⁻¹
  • C-O stretching: ~1200-1250 cm⁻¹

Mass Spectrometry:

  • Expected molecular ion [M+H]⁺ corresponding to C₈H₇N₅O₂

Purity Assessment

Analytical HPLC using standard reverse-phase conditions typically provides excellent separation for purity assessment:

  • Column: C18
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 nm
  • Expected purity: >98% for analytical applications

Applications and Significance

Pharmaceutical Applications

This compound serves as an important intermediate in pharmaceutical research due to:

  • The 1,2,4-triazole moiety appears in numerous antifungal medications (fluconazole, voriconazole)
  • Pyrimidine-containing heterocycles display diverse biological activities
  • The methyl ester provides a convenient handle for further functionalization

Chemical Intermediates

The compound serves as a versatile building block for more complex structures:

  • Hydrolysis of the ester yields the corresponding carboxylic acid
  • Conversion to hydrazides enables incorporation into complex heterocyclic systems
  • The triazole-pyrimidine scaffold can be incorporated into targeted library synthesis

Material Science Applications

Beyond pharmaceutical applications, similar triazole-pyrimidine derivatives have been investigated for:

  • Coordination chemistry with transition metals
  • Development of specialty polymers
  • Advanced materials with specific electronic properties

Optimization Strategies and Scale-up Considerations

Yield Optimization

Several strategies can improve the overall yield of this compound:

  • Catalyst Optimization:

    • Fine-tuning copper catalyst loading (typically 5-10 mol%)
    • Testing various ligands to enhance catalyst turnover
    • Exploring catalyst reactivation methods
  • Reaction Parameter Optimization:

    • Temperature control (80-110°C range)
    • Reaction time extension (24-72 hours)
    • Concentration effects (typically 0.1-0.5M optimal)
    • Base selection and stoichiometry

Scale-up Considerations

When transitioning to larger scales, several adjustments are recommended:

  • Safety Considerations:

    • Avoiding diazotization routes due to explosion hazards
    • Controlled addition of reagents to manage exotherms
    • Proper heat transfer systems for temperature control
  • Process Modifications:

    • Continuous flow systems for controlled N-arylation
    • Solvent recycling for environmental sustainability
    • Streamlined purification procedures
  • Quality Control:

    • Consistent analytical methods for purity assessment
    • In-process controls at key synthetic stages
    • Stability studies under various storage conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes hydrolysis and transesterification under standard conditions:

Reaction TypeReagents/ConditionsProductYield/Notes
Alkaline hydrolysisNaOH/H₂O, reflux1-(Pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acidQuantitative (predicted)
Acidic hydrolysisHCl (conc.), ethanol, ΔCarboxylic acid derivativeRequires optimization
TransesterificationROH (e.g., ethanol), H₂SO₄ catalystCorresponding alkyl esterLimited experimental data

Mechanistic Insight : The ester group’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by hydroxide or alkoxide ions, forming a tetrahedral intermediate that collapses to release methanol .

Functionalization via Triazole Ring Reactivity

The 1,2,4-triazole ring participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution

  • Nitrogen alkylation :
    Reacting with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) selectively functionalizes the N4 position of the triazole, avoiding pyrimidine interference .
    Example :
    C H N O CH I C H N O I\text{C H N O CH I C H N O I}

    Yield: ~60% (analogous to patent methods) .

  • Halogenation :
    Bromination (Br₂/Fe catalyst) occurs at the triazole’s C5 position, though steric hindrance from the pyrimidine group may reduce efficiency .

Cycloaddition Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is feasible with modified derivatives. For example, substituting the ester with a propargyl group enables triazole-triazole fusion :
RC CH NaN Triazole linked product\text{RC CH NaN Triazole linked product}

Conditions : CuSO₄, sodium ascorbate, H₂O/THF .

Pyrimidine Ring Modifications

The pyrimidine moiety undergoes reactions typical of electron-deficient heterocycles:

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0–5°CC5-nitro derivativeRequires low temps to avoid ester hydrolysis
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄, baseC5-arylated pyrimidine-triazole hybridLimited experimental support

Key Limitation : The electron-withdrawing ester group deactivates the pyrimidine ring, necessitating harsh conditions for nitration or cross-coupling .

Ester to Amide Conversion

Reaction with ammonia or amines generates carboxamide derivatives :
C H N O NH C H N O CH OH\text{C H N O NH C H N O CH OH}

Conditions : NH₃/MeOH, sealed tube, 80°C .
Application : These amides serve as intermediates for anticancer agents (e.g., c-Met kinase inhibitors) .

Triazole Ring Cleavage

Strong reducing agents (e.g., LiAlH₄) may rupture the triazole ring, though literature lacks direct examples. Theoretical studies suggest hydrogenation at N1–N2 bonds under high-pressure H₂/Pd-C .

Supramolecular Interactions

The compound engages in noncovalent interactions critical for biological activity:

Interaction TypePartner MoleculesBiological Relevance
π-π stackingAromatic protein residuesEnhances binding to kinase domains
Hydrogen bondingCarboxylic acid receptors (e.g., ATP)Mimics nucleotide interactions

Example : Analogous triazole-carboxylates inhibit c-Met kinase (IC₅₀ = 0.24 nM) by occupying the ATP-binding pocket .

Synthetic Precursor Utility

This compound serves as a scaffold for pharmacologically active molecules:

Derivative PathwayTarget CompoundApplication
Ester hydrolysisCarboxylic acidAntibacterial agents
Amide formationTriazole-carboxamidesAnticancer drugs (e.g., SAR125844)
CyclizationFused triazolo-pyrimidinesApoptosis-inducing agents

Case Study : Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate was alkylated at N4 with a bromophenethyl group, yielding a lead compound with 97.1% tumor growth inhibition in xenograft models .

Scientific Research Applications

Structural and Chemical Properties

Molecular Formula : C₈H₇N₅O₂
SMILES : COC(=O)C1=NN(C=N1)C2=NC=CC=N2
InChIKey : NBCLKNNSTJKNTM-UHFFFAOYSA-N

The compound features a triazole ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For example, derivatives of triazoles have been tested against various pathogens, including:

  • Mycobacterium tuberculosis : Certain triazole derivatives have shown promising antitubercular activity in vitro .
  • Fungal Strains : Triazoles are well-known antifungal agents; their derivatives may enhance efficacy against resistant strains.

Anticancer Activity

Triazole-containing compounds have been explored for their anticancer properties. The structural features of methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate suggest potential interactions with key cancer-related targets. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines .

Inhibitory Effects on Kinases

Recent studies have highlighted the potential of triazole derivatives as selective inhibitors of kinases involved in cancer progression. For instance, modifications to the triazole structure can enhance binding affinity to specific targets such as CSNK2, which is implicated in tumor growth .

Antitubercular Activity

A study synthesized a series of triazole hybrids and evaluated their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain compounds exhibited IC₅₀ values in the low micromolar range, demonstrating significant potential for further development .

Anticancer Research

In another investigation, triazole derivatives were tested for their ability to inhibit cell growth in breast cancer models. The findings suggested that these compounds could synergistically enhance the effects of established chemotherapeutics like paclitaxel .

Mechanism of Action

The mechanism of action of Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate with analogous compounds in terms of structure, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight m.p. (°C) Yield (%) Key Applications References
This compound R1 = pyrimidin-2-yl, R2 = COOCH3 C9H8N6O2 248.20 N/A N/A Pesticidal intermediates
Methyl 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate R1 = 3-Cl-C6H4, R2 = COOCH3 C10H8ClN3O2 237.64 N/A N/A Antimicrobial intermediates
Methyl 1-(coumarin-4-ylmethyl)-1,2,4-triazole-3-carboxylate R1 = coumarin-4-ylmethyl C13H10N4O4 286.25 216–218 44 Antitumor agents
Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate R1 = pyridin-3-yl, R2 = COOC2H5 C10H10N4O2 234.21 N/A ~60–80 Antibacterial, antiproliferative
Fenchlorazole (herbicide) R1 = 2,4-dichlorophenyl, R2 = COOCH3 C11H7Cl2N3O2 308.10 N/A N/A Herbicide safener

Physicochemical Properties

  • Melting Points : Coumarin derivatives (m.p. 216–237°C ) have higher thermal stability than pyridinyl analogs, likely due to rigid coumarin cores.
  • Synthetic Efficiency : Pyridinyl derivatives are synthesized in higher yields (~75%) under microwave conditions , whereas coumarin analogs require tedious chromatography .

Biological Activity

Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that exhibits significant potential in medicinal chemistry. This compound is of particular interest due to its unique structural features, which combine elements of pyrimidine and triazole, leading to a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C8H7N5O2C_8H_7N_5O_2. The structural representation can be summarized as follows:

PropertyDescription
Molecular FormulaC8H7N5O2C_8H_7N_5O_2
SMILESCOC(=O)C1=NN(C=N1)C2=NC=CC=N2
InChIInChI=1S/C8H7N5O2/c1-12-8(11)6-5-10(9-7(6)13)4-3-2-14-8/h2-5H,1H3,(H,11,12)

Anticancer Properties

Research indicates that this compound has notable anticancer properties. Specific studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

  • Leukemia Cell Lines : The compound exhibits cytotoxic effects on chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. In vitro studies using the MTT assay revealed a dose-dependent cytostatic effect after 72 hours of exposure .
Cell LineIC50 (µM)Reference
K562Not specified
CCRF-SBNot specified

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Efficacy : Studies reported broad-spectrum activity against strains such as Candida albicans and various bacterial species. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or interacting with receptor binding sites, leading to effects such as:

  • Inhibition of Cell Proliferation : By interfering with cellular pathways that regulate growth and division.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity in Cancer Cells : A study found that derivatives of triazole compounds showed promising cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential therapeutic applications .
  • Enzyme Inhibition : Another study focused on the inhibitory effects against tissue-nonspecific alkaline phosphatase (h-TNAP), linking these effects to potential anti-proliferative properties .

Q & A

Q. Table 1: Substituent Impact on Bioactivity (Representative Data)

SubstituentBioactivity (IC₅₀, μM)Source
Pyrimidin-2-yl0.73
Phenyl0.58
Methoxymethyl0.64

Basic: How to purify this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Separate DMF/water layers, then wash with brine .
  • Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for impurities with lower polarity.
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystalline product (mp 150–152°C) .

Advanced: How does substituent variation at the triazole ring affect bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance pesticidal activity by increasing target enzyme binding affinity (e.g., acetylcholinesterase) .
  • Methoxymethyl : Improves solubility, broadening antifungal applications (Table 1) .
  • Pyrimidinyl : Enhances π-stacking interactions in DNA-targeted therapies .

Basic: What are the documented applications in agrochemical research?

Methodological Answer:

  • Herbicides : Acts as a precursor to fenchlorazole, inhibiting photosynthesis in weeds .
  • Pesticides : Derivatives show activity against aphids and beetles via neurotoxic mechanisms .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 (binding energy < -8 kcal/mol) .
  • MD simulations : Analyze stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .

Basic: What are the known stability issues under different storage conditions?

Methodological Answer:

  • Thermal stability : Decomposes at >200°C (DSC data).
  • Hydrolysis : Susceptible to ester cleavage in acidic/basic conditions. Store at 4°C in airtight containers with desiccants .

Advanced: How to analyze reaction byproducts and optimize synthetic yield?

Methodological Answer:

  • Byproduct identification : Use GC-MS for volatile impurities or LC-MS for polar byproducts .
  • Optimization : Vary NaH equivalents (1.1–1.5 eq.) and reaction time (1–4 h) to minimize over-alkylation. Highest yield (78%) achieved at 1.3 eq. NaH, 2 h .

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